Cas no 1150570-13-0 (2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid)

2-(4-{(9H-Fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid is a protected diazepane derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, which serves as a temporary protecting group for amines in peptide synthesis. The compound’s structure includes a seven-membered diazepane ring, offering conformational flexibility, and a carboxylic acid functional group for further derivatization. The Fmoc group enhances solubility in organic solvents and allows for mild deprotection under basic conditions, making it suitable for solid-phase peptide synthesis (SPPS). This intermediate is particularly valuable in the synthesis of complex peptides and peptidomimetics, where selective protection and controlled reactivity are required. Its stability and compatibility with standard coupling reagents further underscore its utility in synthetic chemistry.
2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid structure
1150570-13-0 structure
Product name:2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid
CAS No:1150570-13-0
MF:C22H24N2O4
MW:380.436965942383
MDL:MFCD08458754
CID:5176579
PubChem ID:22569038

2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-1,4-Diazepine-1-acetic acid, 4-[(9H-fluoren-9-ylmethoxy)carbonyl]hexahydro-
    • 2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid
    • 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid
    • MDL: MFCD08458754
    • Inchi: 1S/C22H24N2O4/c25-21(26)14-23-10-5-11-24(13-12-23)22(27)28-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,25,26)
    • InChI Key: HUVMLXYFRAJCRU-UHFFFAOYSA-N
    • SMILES: N1(CC(O)=O)CCCN(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC1

2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416894-1g
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid
1150570-13-0 98%
1g
¥34722.00 2024-08-09
Enamine
EN300-81352-5.0g
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid
1150570-13-0 95.0%
5.0g
$3728.0 2025-02-21
Enamine
EN300-81352-0.25g
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid
1150570-13-0 95.0%
0.25g
$637.0 2025-02-21
Enamine
EN300-81352-0.1g
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid
1150570-13-0 95.0%
0.1g
$446.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416894-100mg
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid
1150570-13-0 98%
100mg
¥28495.00 2024-08-09
Enamine
EN300-81352-0.5g
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid
1150570-13-0 95.0%
0.5g
$1002.0 2025-02-21
Enamine
EN300-81352-2.5g
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid
1150570-13-0 95.0%
2.5g
$2520.0 2025-02-21
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416894-500mg
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid
1150570-13-0 98%
500mg
¥26654.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1416894-50mg
2-(4-(((9h-Fluoren-9-yl)methoxy)carbonyl)-1,4-diazepan-1-yl)acetic acid
1150570-13-0 98%
50mg
¥23328.00 2024-08-09
Enamine
EN300-81352-10.0g
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)acetic acid
1150570-13-0 95.0%
10.0g
$5528.0 2025-02-21

Additional information on 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid

Introduction to 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic Acid (CAS No. 1150570-13-0)

2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid, identified by its CAS number 1150570-13-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of diazepane derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluoren-9-ylmethoxycarbonyl moiety in its structure adds to its complexity and functionality, making it a subject of intense study for its pharmacological properties.

The molecular structure of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid features a central diazepane ring, which is a heterocyclic compound containing nitrogen atoms. This ring system is flanked by an acetic acid side chain and a substituted benzene ring at the fourth position. The introduction of the fluoren-9-ylmethoxycarbonyl group not only enhances the compound's solubility and stability but also influences its interactions with biological targets. This modification has been strategically employed to improve binding affinity and selectivity, which are crucial factors in drug design.

In recent years, there has been a surge in research focused on developing novel diazepane-based compounds due to their demonstrated efficacy in various therapeutic areas. The chemical modifications made to 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid reflect the ongoing efforts to optimize its pharmacokinetic and pharmacodynamic profiles. The fluorene moiety, in particular, has been shown to enhance metabolic stability and reduce degradation rates, thereby prolonging the compound's bioavailability.

The synthesis of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the fluoren-9-ylmethoxycarbonyl group necessitates careful handling of protective groups and activation strategies to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functionalization, have been employed to achieve the desired structural modifications.

The biological activity of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid has been extensively evaluated in various preclinical studies. These studies have highlighted its potential as an inhibitor of specific enzymes and receptors involved in inflammatory pathways, making it a promising candidate for treating conditions such as arthritis and neurodegenerative diseases. The compound's ability to modulate these pathways is attributed to its unique structural features, particularly the presence of the fluoren-9-ylmethoxycarbonyl group.

One of the most intriguing aspects of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid is its interaction with biological targets at the molecular level. The fluorene moiety has been shown to enhance binding affinity by optimizing van der Waals interactions and hydrophobic effects. This has led to the development of more potent and selective derivatives that exhibit improved therapeutic efficacy. The diazepane ring, on the other hand, contributes to the compound's ability to cross the blood-brain barrier, which is essential for treating central nervous system disorders.

The pharmacological profile of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid has also been studied in terms of its safety and tolerability. Preliminary toxicology studies have indicated that the compound exhibits low toxicity at therapeutic doses, suggesting its potential for clinical translation. However, further studies are needed to fully assess its long-term safety profile and potential side effects.

The development of 2-(4-{(9H-fluoren-9-yl)methoxycarbonyl}-1,4-diazepan-1-yl)acetic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and demonstrated biological activity make it a valuable tool for further research into novel therapeutic strategies. As our understanding of biological pathways continues to evolve, compounds like this are poised to play a crucial role in addressing some of the most challenging medical conditions.

In conclusion, 2-(4-{(9H-fluoren-9-yli m methoxycarbonyl}-1,4-diazepan -1 -y l)acetic acid (CAS No. 1150570 -13 -0) is a multifaceted compound with significant potential in pharmaceutical applications. Its synthesis involves sophisticated chemical techniques aimed at optimizing its biological activity and pharmacokinetic properties. The presence of the fluoren - 9 - ylmeth oxyc arb on y l group enhances its functionality by improving metabolic stability and binding affinity. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are likely to become increasingly important in drug development efforts.

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